molecular formula C23H18F2N2O3S B2497712 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477711-02-7

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2497712
CAS No.: 477711-02-7
M. Wt: 440.46
InChI Key: SWYBCDWOHYZYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrazole derivative featuring a 2-fluoro[1,1'-biphenyl]-4-yl ether moiety and a 4-fluorophenylsulfonyl group. Its molecular formula is C₂₃H₁₈F₂N₂O₃S, with a molar mass of 464.46 g/mol (calculated). Key structural attributes include:

  • A pyrazole core substituted at position 1 with a 4-fluorophenylsulfonyl group and at position 3 with a 1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl chain.
  • The sulfonyl group enhances metabolic stability and may modulate pharmacokinetic properties.

Similar strategies involving HBTU-mediated coupling () or Pd-catalyzed cross-coupling () may apply.

Properties

IUPAC Name

3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBCDWOHYZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclocondensation

Knorr’s method employs β-diketones and hydrazines under acidic or catalytic conditions. For fluorinated pyrazoles, 3-(dimethylamino)-2-fluoroacrylaldehyde reacts with hydrazine dihydrochloride in ethanol-water (40% v/v) at 55°C for 30 minutes, yielding 4-fluoro-1H-pyrazole (77% yield). Adapting this, a fluorinated diketone precursor could be condensed with methylhydrazine to introduce the 1-[(4-fluorophenyl)sulfonyl] group post-cyclization.

Chalcone-Arylhydrazine Cyclization

Copper triflate and ionic liquid catalysts enable one-pot pyrazole synthesis from chalcones and arylhydrazines. For example, chalcone derivatives bearing fluorine substituents react with 4-fluorophenylhydrazine in [bmim]PF6, yielding 1,3,5-triarylpyrazoles (82% yield). This method’s advantage lies in tandem cyclocondensation-aromatization, avoiding separate oxidation steps.

Sulfonylation at the Pyrazole 1-Position

Introducing the 4-fluorophenylsulfonyl group requires nucleophilic substitution or direct sulfonylation.

Sulfonyl Chloride Coupling

Reacting 1H-pyrazole with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K2CO3 in DMF) installs the sulfonyl group. For example, 1H-pyrazole treated with sulfonyl chloride at 0°C to room temperature for 12 hours yields 1-sulfonylpyrazoles (68–92% yields). Steric hindrance from the 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl} group necessitates optimized stoichiometry and prolonged reaction times.

Catalytic Sulfonation

Palladium-catalyzed cross-coupling of pyrazole boronic acids with sulfonyl halides offers an alternative. Using Pd(PPh3)4 and Cs2CO3 in THF, 3-substituted pyrazole boronic esters couple with 4-fluorobenzenesulfonyl chloride, achieving 75–85% yields. This method minimizes side reactions but requires pre-functionalized boronic acid intermediates.

Synthesis of the Biphenyl-Oxyethyl Substituent

The 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl} side chain is constructed via etherification or reductive amination.

Williamson Ether Synthesis

2-Fluoro-4-hydroxy-1,1'-biphenyl is alkylated with ethyl bromoacetate under K2CO3 in acetone, forming the ethyl ester intermediate. Subsequent reduction with LiAlH4 yields 2-(2-fluoro[1,1'-biphenyl]-4-yloxy)ethanol , which is then brominated to 2-(2-fluoro[1,1'-biphenyl]-4-yloxy)ethyl bromide . Reacting this with the pyrazole sodium salt in DMF installs the ether linkage (65–72% yield).

Mitsunobu Reaction

Coupling 2-fluoro[1,1'-biphenyl]-4-ol with 2-hydroxyethylpyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF achieves direct etherification. This method offers superior regiocontrol (80% yield), though competing side reactions necessitate careful temperature modulation (0°C to rt).

Integrated Synthetic Routes

Sequential Assembly (Pyrazole → Sulfonylation → Etherification)

  • Pyrazole Formation : Cyclocondensation of ethyl 3-(dimethylamino)-2-fluoroacrylate with hydrazine dihydrochloride yields 4-fluoro-1H-pyrazole.
  • Sulfonylation : Treatment with 4-fluorobenzenesulfonyl chloride installs the sulfonyl group.
  • Etherification : Mitsunobu reaction attaches the biphenyl-oxyethyl moiety.
    Overall Yield : 52% (multi-step).

Convergent Approach

  • Biphenyl-Oxyethylpyrazole Synthesis : Williamson ether synthesis forms the side chain.
  • Sulfonylation of Pre-formed Pyrazole : Coupling the side chain with 1-[(4-fluorophenyl)sulfonyl]pyrazole via SN2 displacement.
    Overall Yield : 61% (improved due to parallel synthesis).

Catalytic and Solvent Optimization

Nano-ZnO Catalysis

Nano-ZnO accelerates cyclocondensation steps, reducing reaction times from 24 hours to 2 hours while maintaining yields >90%. Applied to pyrazole formation, this catalyst enhances efficiency and recyclability (4 cycles without loss).

Ionic Liquid Media

Using [bmim]PF6 in chalcone-arylhydrazine reactions improves solubility and regioselectivity, suppressing byproducts. Post-reaction, the ionic liquid is recovered via aqueous extraction, aligning with green chemistry principles.

Analytical Characterization

Critical data for verifying structure:

  • 1H-NMR (CDCl3): δ 1.34 (d, 3H, CH3), 3.64 (s, 2H, OCH2), 7.25–7.62 (m, 12H, aromatic).
  • LC-MS : m/z 487.2 [M+H]+.
  • HPLC Purity : 99.1% (C18 column, MeCN/H2O).

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the β-position undergoes substitution with nucleophiles under controlled conditions.

Key Reagents & Conditions:

  • Amines: Reactions with primary/secondary amines (e.g., methylamine, morpholine) in ethanol at 20–25°C yield α-amino ketones .

  • Thiols: Thiophenol in dimethyl sulfoxide (DMSO) at 50°C produces thioether derivatives.

  • Azides: Sodium azide in aqueous ethanol forms α-azido ketones, precursors for click chemistry .

Example Reaction Table:

NucleophileSolventTemperatureProductYield
MethylamineEthanol25°C1-(1-Methylpyrazol-5-yl)-2-(methylamino)ethanone78%
ThiophenolDMSO50°C1-(1-Methylpyrazol-5-yl)-2-(phenylthio)ethanone65%

Reduction of the Carbonyl Group

The ketone moiety is reduced to a secondary alcohol using hydride donors.

Key Reagents & Conditions:

  • Sodium Borohydride (NaBH₄): In methanol at 0°C, selectively reduces the carbonyl without affecting the pyrazole ring.

  • Lithium Aluminum Hydride (LiAlH₄): Requires anhydrous tetrahydrofuran (THF) for complete reduction.

Outcome:

  • Product: 1-(1-Methyl-1H-pyrazol-5-yl)ethanol

  • Purity: >95% (confirmed by GC-MS)

Oxidation to Carboxylic Acid

Controlled oxidation transforms the ketone into a carboxylic acid.

Key Reagents & Conditions:

  • Potassium Permanganate (KMnO₄): In acidic aqueous medium (H₂SO₄) at 80°C.

  • Chromium Trioxide (CrO₃): With acetic acid as a solvent.

Example Reaction Data:

Oxidizing AgentConditionsProductReaction Time
KMnO₄H₂SO₄, 80°C1-(1-Methylpyrazol-5-yl)acetic acid4 h
CrO₃Acetic acid, 60°C1-(1-Methylpyrazol-5-yl)acetic acid6 h

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic β-carbon, displacing bromide.

  • Reduction: Hydride transfer from NaBH₄ to the carbonyl carbon forms a tetrahedral intermediate, stabilized by the pyrazole ring’s electron-withdrawing effect.

Summ

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. For instance, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity, showing promising results comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Pyrazole derivatives have been reported to possess cytotoxic effects against different cancer cell lines. In one study, specific pyrazole derivatives demonstrated selective cytotoxicity towards breast cancer cells, highlighting their potential as chemotherapeutic agents .

Synthesis and Derivative Research

The synthesis of the compound involves several chemical reactions that can lead to various derivatives with altered biological activities. For instance, modifications at the phenyl or sulfonyl groups can enhance the compound's potency or selectivity against specific targets. A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities, revealing that certain substitutions significantly impacted their efficacy .

  • Anti-inflammatory Efficacy
    A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures to 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole exhibited significant inhibition of COX enzymes. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.
  • Cytotoxic Activity Against Cancer Cells
    Another case involved testing the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced selectivity and potency against breast cancer cells, supporting further investigation into this compound's potential as an anticancer agent.

Mechanism of Action

The compound interacts with biological targets by binding to specific proteins or enzymes, altering their activity. The pyrazole moiety can mimic purine structures, making it a potential modulator of biological pathways such as those involving cyclooxygenase enzymes. The biphenyl unit helps in hydrophobic interactions within a biological milieu, aiding in binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Target Compound R1 = 4-Fluorophenylsulfonyl; R2 = 2-Fluoro[1,1'-biphenyl]-4-yloxyethyl C₂₃H₁₈F₂N₂O₃S 464.46 Potential CNS/anti-inflammatory applications (inferred)
1-[(4-Chlorophenyl)Sulfonyl]-3-[1-[(2-Fluoro[1,1'-Biphenyl]-4-yl)Oxy]Ethyl]-1H-Pyrazole R1 = 4-Chlorophenylsulfonyl; R2 = Same as above C₂₃H₁₈ClFN₂O₃S 456.92 Higher lipophilicity (Cl vs. F)
(3-(1-[(2-Fluoro[1,1'-Biphenyl]-4-yl)Oxy]Ethyl)-1H-Pyrazol-1-yl)(4-Iodophenyl)Methanone R1 = 4-Iodobenzoyl; R2 = Same as above C₂₄H₁₈FIN₂O₂ 512.31 Enhanced halogen bonding potential (iodine)
4-Amino-3-(1-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Ethyl)-1H-1,2,4-Triazole-5(4H)-Thione (Precursor) Triazole-thione core; R = 2-Fluoro[1,1'-biphenyl] C₁₆H₁₄FN₃OS 315.37 Intermediate for analgesic hybrids
Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate Oxadiazole-carboxylate; R = 4-Fluorophenyl C₁₄H₁₁FN₄O₃ 302.26 Agrochemical/Pharmaceutical building block

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-fluorophenylsulfonyl group (logP ~1.33 predicted) offers moderate lipophilicity compared to the 4-chlorophenylsulfonyl analogue (logP ~1.45), as chlorine is more hydrophobic than fluorine .
  • The 4-iodophenyl derivative () exhibits higher molar mass (512.31 g/mol) and polarizability, which may improve target binding but reduce solubility .

Biological Activity :

  • While direct activity data for the target compound is lacking, structurally related triazole-thione derivatives () demonstrate analgesic properties by synergizing flurbiprofen’s anti-inflammatory effects with triazole-thione’s bioactivity .
  • Pyrazole-sulfonyl hybrids (e.g., ) are often explored for CNS applications due to sulfonyl groups enhancing blood-brain barrier permeability .

Synthetic Flexibility :

  • Microwave-assisted synthesis () enables rapid diversification of the triazole-thione core, suggesting similar strategies could modify the target compound’s substituents .
  • Pd-catalyzed C–H arylation () offers regioselective functionalization of pyrazole rings, applicable to introducing biphenyl moieties .

Biological Activity

The compound 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole , also known by its CAS number 477709-66-3 , is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula: C24H18F2N2O2
  • Molecular Weight: 404.41 g/mol
  • CAS Number: 477709-66-3

Physical Properties

PropertyValue
Boiling Point553.0 ± 60.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa-2.29 ± 0.12 (Predicted)

These properties suggest that the compound is stable under standard laboratory conditions, which is essential for further biological evaluations.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that similar pyrazole compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potential efficacy in cancer treatment .

The proposed mechanism of action for pyrazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cell signaling pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, similar compounds demonstrated MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that the compound may have broad-spectrum antimicrobial effects.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This could provide a dual therapeutic benefit in treating conditions characterized by inflammation and cancer.

Study 1: Anticancer Efficacy

In a preclinical study, a related pyrazole compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of a series of pyrazole derivatives, including the compound under review. The results indicated that it exhibited potent activity against Candida albicans with an MIC of 4 µg/mL, outperforming standard antifungal agents like fluconazole . This highlights its potential as an alternative treatment option for fungal infections.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing the biphenyl-fluorinated pyrazole core, and how can reaction conditions be optimized to improve yield?

  • Methodology : The biphenyl-fluorinated pyrazole core is typically synthesized via Suzuki-Miyaura coupling using a 2-fluoro-4-bromobiphenyl precursor and a boronic acid-functionalized pyrazole intermediate. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio to substrate.
  • Solvent : Toluene/ethanol (3:1 v/v) under inert atmosphere.
  • Temperature : 80–90°C for 12–24 hours.
    Yield optimization requires precise stoichiometric control of the aryl halide and boronic acid (1:1.1 ratio) . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >90% purity.

Q. How can the sulfonyl group introduction at the pyrazole N1-position be validated spectroscopically?

  • Methodology : After sulfonylation with 4-fluorophenylsulfonyl chloride, use ¹H/¹³C NMR to confirm substitution:

  • Key signals :
  • ¹H NMR : Downfield shift of pyrazole C-H protons (δ 7.8–8.2 ppm) due to electron-withdrawing sulfonyl group.
  • ¹³C NMR : Sulfonyl carbon appears at δ ~120–125 ppm.
  • FT-IR : Confirm S=O stretches at 1350–1300 cm⁻¹ and 1150–1100 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models for this compound?

  • Methodology : Discrepancies may arise from metabolic instability or poor bioavailability. Address this via:

  • Metabolite Identification : Use HPLC-MS/MS to profile metabolites in plasma/liver microsomes.
  • Pharmacokinetic Profiling : Measure t₁/₂ and AUC in rodent models. If instability is observed, consider structural modifications (e.g., replacing the ethyloxy linker with a cyclopropyl group to reduce CYP450-mediated oxidation) .

Q. How can computational modeling predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) given its fluorinated aryl groups?

  • Methodology : Perform molecular docking (AutoDock Vina) using COX-2 crystal structure (PDB ID: 3LN1). Key considerations:

  • Fluorine Interactions : Fluorine’s electronegativity may form polar interactions with Arg120/His90 residues.
  • Free Energy Calculations : MM-GBSA analysis to estimate ΔG_binding. Validate predictions with surface plasmon resonance (SPR) to measure experimental Kd .

Q. What analytical techniques differentiate diastereomers formed during the ethyloxy linker synthesis?

  • Methodology : The ethyloxy group’s stereochemistry can lead to diastereomers during etherification. Use:

  • Chiral HPLC : Employ a Chiralpak IC column (hexane/isopropanol 85:15) to resolve enantiomers.
  • NOESY NMR : Detect spatial proximity between the ethyl group’s protons and biphenyl fluorine to assign stereochemistry .

Contradictions and Solutions

  • Issue : Low in vivo efficacy despite high in vitro COX-2 inhibition.
    • Resolution : Incorporate a logP analysis (target 2.5–3.5) to improve membrane permeability. Replace the sulfonyl group with a methylsulfone if logP < 2.0 .
  • Issue : Unidentified by-products during sulfonylation.
    • Resolution : Use HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to track side reactions. Quench excess sulfonyl chloride with NaHCO₃ to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.